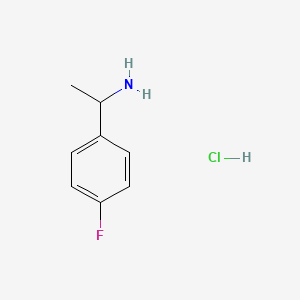

1-(4-Fluorophenyl)ethanamine hydrochloride

Description

Significance of Fluorinated Amines as Core Structures in Synthetic Chemistry

Fluorinated amines are a class of organic compounds that have garnered substantial interest in synthetic and medicinal chemistry. nih.govalfa-chemistry.com The strategic incorporation of fluorine into an amine-containing molecule can dramatically alter its physicochemical properties. acs.org Chiral amines, in particular, are crucial structural motifs found in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.gov Approximately 40-45% of small-molecule drugs contain these chiral amine fragments. nih.gov

The introduction of a fluorine atom can lead to several beneficial effects: alfa-chemistry.comresearchgate.netnottingham.ac.uk

Enhanced Metabolic Stability: Fluorine's high electronegativity can block sites of metabolic oxidation, leading to a longer biological half-life. alfa-chemistry.comresearchgate.net

Increased Lipophilicity: The presence of fluorine can increase a molecule's ability to pass through cell membranes, potentially improving its bioavailability. acs.org

Modified Basicity: Fluorine atoms can decrease the basicity (pKa) of a nearby amine group, which can influence the molecule's interaction with biological targets and improve its absorption profile. nih.gov

Conformational Control: The fluorine atom can influence the preferred conformation of a molecule, which can be critical for its binding to a specific receptor or enzyme. nottingham.ac.uk

These unique properties have driven the development of innovative synthetic methods to create fluorinated amines. alfa-chemistry.comacs.org Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is particularly important, as the different enantiomers of a drug can have vastly different biological activities. nih.gov Methods such as asymmetric hydrogenation and biocatalysis using engineered enzymes are at the forefront of producing enantiomerically pure chiral amines. nih.govnih.gov

| Property | Effect of Fluorine Introduction | Relevance in Chemical Research |

|---|---|---|

| Basicity (pKa) | Decreases the basicity of the amine group. nih.gov | Improves bioavailability and modifies interactions with biological targets. |

| Metabolic Stability | Blocks sites of metabolic oxidation. alfa-chemistry.com | Increases the in vivo half-life of a compound. |

| Lipophilicity | Increases the molecule's ability to cross cell membranes. acs.org | Enhances absorption and distribution. |

| Conformation | Influences molecular shape and rigidity. nottingham.ac.uk | Optimizes binding affinity to enzymes and receptors. |

Contextual Overview of 1-(4-Fluorophenyl)ethanamine (B1330211) Hydrochloride in Academic Investigations

1-(4-Fluorophenyl)ethanamine, as a chiral amine, is a valuable building block in asymmetric synthesis. rsc.org Its enantiomers, (R)-1-(4-Fluorophenyl)ethanamine and (S)-1-(4-Fluorophenyl)ethanamine, serve as crucial starting materials or intermediates in the synthesis of more complex, biologically active molecules. fishersci.co.uksigmaaldrich.com The hydrochloride salt form enhances the compound's stability and handling characteristics, making it suitable for a variety of laboratory applications.

A primary application of chiral amines like 1-(4-fluorophenyl)ethanamine is in chiral resolution , the process of separating a racemic mixture into its individual enantiomers. sigmaaldrich.comwikipedia.org One enantiomer of the amine can be used to react with a racemic acid, forming two diastereomeric salts. Due to their different physical properties, these salts can often be separated by crystallization. wikipedia.org Subsequently, the pure enantiomer of the acid can be recovered. This classical method remains a robust and widely used technique in both academic and industrial settings for obtaining enantiopure compounds. onyxipca.com

Furthermore, the compound is a key precursor in the development of novel chemical entities. For instance, its structural motif is investigated in the synthesis of potential anticonvulsant agents and other pharmaceutically relevant molecules. nih.gov The development of efficient, stereoselective synthetic routes to α-chiral primary amines is a significant focus of modern organic chemistry, driven by the need for enantiomerically pure compounds in drug discovery. rsc.orgrsc.orgchiralpedia.com Research in this area explores various catalytic methods, including transition-metal catalysis and biocatalysis, to achieve high levels of enantioselectivity. nih.govrsc.org

| Application Area | Specific Use | Significance |

|---|---|---|

| Asymmetric Synthesis | Chiral building block for synthesizing complex molecules. rsc.orgsigmaaldrich.com | Provides access to enantiomerically pure target compounds. |

| Chiral Resolution | Used as a resolving agent to separate racemic mixtures of acids. wikipedia.orgonyxipca.com | Enables the isolation of single enantiomers from a 50:50 mixture. |

| Pharmaceutical Research | Intermediate in the synthesis of potential therapeutics (e.g., anticonvulsants). nih.govnih.gov | Forms the core structure of new investigational drugs. |

| Catalysis Research | Substrate in the development of new asymmetric catalytic methods. nih.gov | Helps advance the field of efficient and selective chemical synthesis. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYCTXPTBWSAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Fluorophenyl Ethanamine Hydrochloride

Strategies for Racemic 1-(4-Fluorophenyl)ethanamine (B1330211) Synthesis

Racemic 1-(4-fluorophenyl)ethanamine serves as a precursor for chiral resolution or for applications where stereochemistry is not critical. The primary methods for its synthesis involve the reductive amination of ketone precursors.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine source, followed by reduction of the intermediate imine. In this context, 4-fluorophenylacetone is reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to yield racemic 1-(4-fluorophenyl)ethanamine. researchgate.net

A variety of reducing agents can be employed for this transformation, each with specific conditions and handling requirements. commonorganicchemistry.commasterorganicchemistry.com

Sodium Borohydride (B1222165) (NaBH₄) : This reagent is effective but must be added after the initial formation of the imine, as it can also reduce the starting ketone. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695). commonorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN) : A milder reducing agent that is selective for the iminium ion over the ketone. This allows for a one-pot reaction where the ketone, ammonia source, and reducing agent are all present from the start. Reactions are often run at a slightly acidic pH (4-5) to promote imine formation. masterorganicchemistry.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Another mild and selective reagent, often preferred for its reduced toxicity compared to cyanoborohydride. It is typically used in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.commasterorganicchemistry.com

The general pathway is illustrated below:

4-Fluorophenylacetone reacts with ammonia to form an imine intermediate, which is then reduced to 1-(4-fluorophenyl)ethanamine.

| Reagent | Typical Solvents | Key Considerations |

| Sodium Borohydride | Methanol, Ethanol | Added after imine formation to avoid ketone reduction. |

| Sodium Cyanoborohydride | Methanol | Can be used in a one-pot reaction; selective for imines. |

| Sodium Triacetoxyborohydride | Dichloroethane, THF | Less toxic alternative to NaBH₃CN; sensitive to water. |

Beyond the use of 4-fluorophenylacetone, other precursors and named reactions can be employed to construct the racemic amine core. A prominent alternative is the Leuckart reaction, which utilizes 4'-fluoroacetophenone (B120862) as the starting material. wikipedia.orglibretexts.org

The Leuckart reaction is a form of reductive amination where formamide (B127407) or ammonium (B1175870) formate (B1220265) serves as both the nitrogen source and the reducing agent. wikipedia.orgmdma.ch The reaction requires high temperatures, typically between 120 and 190 °C. The mechanism involves the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. wikipedia.orgntnu.no While effective, this method requires forcing conditions and can produce byproducts. A Japanese patent describes the synthesis of racemic 1-(4-fluorophenyl)ethylamine with a 98% yield, demonstrating the industrial applicability of this general approach. google.com

Enantioselective Synthesis of Chiral 1-(4-Fluorophenyl)ethanamine

The biological activity of many pharmaceuticals is dependent on their stereochemistry, making the synthesis of single enantiomers of 1-(4-fluorophenyl)ethanamine highly valuable.

A common two-step approach to chiral amines involves the asymmetric reduction of a prochiral ketone, followed by the conversion of the resulting chiral alcohol into the amine. The starting material for this route is 4'-fluoroacetophenone. nih.govsigmaaldrich.com

The first step is the enantioselective reduction of the ketone to produce either (R)- or (S)-1-(4-fluorophenyl)ethanol. This is achieved using chiral catalysts, such as:

Corey-Bakshi-Shibata (CBS) Catalysts : These oxazaborolidine-based catalysts are used with a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide) and provide high enantioselectivity. researchgate.net

Noyori-type Ruthenium Catalysts : Complexes of ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP) and chiral diamine ligands are highly efficient for the asymmetric transfer hydrogenation or hydrogenation of aryl ketones. sioc-journal.cn

Once the chiral alcohol is obtained with high enantiomeric purity, it is converted to the amine. This typically involves a two-step sequence:

Activation of the Hydroxyl Group : The alcohol is converted into a better leaving group, for example, by reaction with p-toluenesulfonyl chloride (TsCl) to form a tosylate or with methanesulfonyl chloride (MsCl) to form a mesylate.

Nucleophilic Substitution : The activated intermediate is then treated with an amine source. Common methods include reaction with sodium azide (B81097) (NaN₃) followed by reduction of the resulting azide, or direct displacement with ammonia. This substitution proceeds with an inversion of stereochemistry (Sₙ2 mechanism).

More direct and atom-economical methods involve the direct asymmetric amination of the ketone. Asymmetric reductive amination directly converts 4'-fluoroacetophenone into the chiral amine in a single step. google.com

This transformation is typically achieved using a transition metal catalyst, a chiral ligand, a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid), and an ammonia source (like ammonium formate). Iridium and Ruthenium complexes featuring chiral phosphine ligands have proven effective for this purpose. sioc-journal.cngoogle.com The catalyst system creates a chiral environment that directs the addition of the amine and the hydride to the ketone, resulting in the formation of one enantiomer in excess. Research has shown that iridium complexes can achieve high activities and enantioselectivities (up to 96% ee) for the asymmetric reductive amination of various aryl ketones. google.com

| Catalyst Type | Precursor | Key Features |

| Chiral Ru/Ir Complexes | 4'-Fluoroacetophenone | Direct conversion of ketone to chiral amine. High atom economy. |

| CBS Catalyst | 4'-Fluoroacetophenone | Two-step process via chiral alcohol. Reliable and high enantioselectivity. |

Biocatalysis offers a powerful and environmentally friendly alternative for synthesizing chiral amines with exceptional stereoselectivity. commonorganicchemistry.commdpi.com Transaminases (TAs), also known as aminotransferases (ATAs), are particularly well-suited for this purpose. nih.gov

In this approach, an ω-transaminase is used to catalyze the transfer of an amino group from a donor molecule to the prochiral ketone, 4'-fluoroacetophenone. elsevierpure.com A common and efficient amine donor is isopropylamine, which is converted to acetone, a volatile byproduct that can be easily removed to help drive the reaction equilibrium forward. L-alanine is another effective donor, which is converted to pyruvate. elsevierpure.com

The key advantages of using transaminases are:

High Enantioselectivity : Enzymes often provide enantiomeric excess values (>99% ee). elsevierpure.com

Mild Reaction Conditions : Reactions are run in aqueous media at or near room temperature and neutral pH.

Sustainability : Biocatalysts are renewable and biodegradable.

The application of transaminases has been successfully demonstrated for a range of structurally similar ketones, including those with fluorine substituents, highlighting the viability of this route for producing chiral 1-(4-fluorophenyl)ethanamine. mdpi.comsemanticscholar.org The choice of an (R)- or (S)-selective transaminase allows for direct access to the desired enantiomer of the amine product.

Formation of the Hydrochloride Salt and Related Derivatives

The conversion of the free base, 1-(4-fluorophenyl)ethanamine, into its hydrochloride salt is a critical step for purification, stabilization, and handling. This section details the methods for this salt formation and the synthetic utility of the amine group in further chemical transformations.

The formation of 1-(4-fluorophenyl)ethanamine hydrochloride is achieved through a straightforward acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from hydrochloric acid. The resulting ammonium salt exhibits increased polarity and crystallinity, facilitating its isolation and purification. Optimization of this process focuses on maximizing yield, purity, and obtaining a desirable crystal form.

The choice of reagent and solvent system is paramount for an optimized protocol. Common sources of hydrochloric acid include:

Anhydrous Hydrogen Chloride (HCl) gas: Bubbling HCl gas through a solution of the amine in a non-protic organic solvent (e.g., diethyl ether, dichloromethane) can lead to the direct precipitation of the hydrochloride salt in high purity.

HCl in an Organic Solvent: A solution of HCl in an alcohol, such as isopropanol (B130326) or ethanol, is frequently used. The amine is dissolved in the same or a compatible solvent, and the HCl solution is added, often leading to crystallization upon cooling or addition of an anti-solvent.

Aqueous Hydrochloric Acid: While viable, this method can sometimes result in lower yields due to the solubility of the salt in water. It typically requires subsequent evaporation or extraction steps.

Crystallization is induced by cooling the solution, reducing the solvent volume, or by adding an "anti-solvent" — a solvent in which the hydrochloride salt is insoluble (e.g., heptane (B126788), diethyl ether) — to a solution of the salt in a more polar solvent (e.g., ethanol, methanol). The rate of cooling and addition of the anti-solvent can influence crystal size and purity.

Table 1: Influence of Solvent Systems on the Crystallization of Amine Hydrochloride Salts

| Solvent System (Solvent/Anti-Solvent) | Typical Temperature Protocol | Expected Outcome |

| Isopropanol / Diethyl Ether | Dissolve in warm isopropanol, cool to room temp., add ether | Often yields well-defined crystalline solids. |

| Ethanol / Heptane | Dissolve in minimal hot ethanol, add heptane until cloudy, cool | Good for inducing precipitation; may require recrystallization for high purity. |

| Dichloromethane / Hexane | Dissolve at room temp., add hexane, cool to 0-4 °C | Effective for less polar systems; good for initial precipitation. |

| Methanol | Dissolve in methanol, reduce volume under vacuum, cool | Can yield high purity crystals, but solubility may be high, affecting yield. |

The primary amine group in 1-(4-fluorophenyl)ethanamine is a versatile functional handle for a variety of chemical transformations. These derivatization reactions are fundamental in organic synthesis for creating more complex molecules or for analytical purposes such as chiral separation.

Acylation: Primary amines readily react with acylating agents like acyl chlorides and acid anhydrides in a nucleophilic addition-elimination reaction to form stable amide derivatives. chemguide.co.uklibretexts.org This reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct formed when using acyl chlorides. youtube.com The resulting N-(1-(4-fluorophenyl)ethyl)amides are important intermediates in various synthetic pathways.

Reductive Amination: This powerful C-N bond-forming reaction involves the initial reaction of the amine with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is subsequently reduced in situ to a secondary or tertiary amine. masterorganicchemistry.comyoutube.com Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often employed because they selectively reduce the protonated imine intermediate without significantly affecting the starting carbonyl compound. masterorganicchemistry.comsigmaaldrich.com

Schiff Base Formation: The condensation reaction between 1-(4-fluorophenyl)ethanamine and a carbonyl compound (aldehyde or ketone) yields an imine, also known as a Schiff base. dergipark.org.trresearchgate.net This reaction is typically reversible and is often driven to completion by removing the water formed, for instance, by azeotropic distillation. These imines can be stable products themselves or serve as intermediates for other reactions, such as reduction (in reductive amination) or nucleophilic addition. researchgate.netmdpi.com

Chiral Derivatization: For the analysis and separation of enantiomers, chiral derivatizing agents (CDAs) are employed. These reagents react with the amine to form diastereomers, which possess different physical properties and can be separated by standard chromatographic techniques like HPLC. scilit.comresearchgate.netnih.gov A well-known example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), which reacts with the amine to yield diastereomeric derivatives that can be readily analyzed. nih.govjuniperpublishers.com

Table 2: Key Derivatization Reactions of 1-(4-Fluorophenyl)ethanamine

| Reaction Type | Reagent Class | Resulting Derivative Class | General Conditions |

| Acylation | Acyl Chloride (R-COCl) | N-Substituted Amide | Aprotic solvent, often with a base (e.g., triethylamine). chemguide.co.uk |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine | Mildly acidic or neutral pH, reducing agent like NaBH₃CN. masterorganicchemistry.com |

| Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) | Reflux in a solvent like ethanol or toluene (B28343) with water removal. dergipark.org.tr |

| Chiral Derivatization | Chiral Derivatizing Agent (e.g., FDAA) | Diastereomeric Mixture | Specific conditions depending on the agent, often mild basic pH. nih.govjuniperpublishers.com |

Stereochemical Investigations and Chiral Resolution of 1 4 Fluorophenyl Ethanamine

Classical Diastereomeric Crystallization for Enantiomer Separation

The most established and widely used method for resolving racemic amines on an industrial scale is the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org This technique relies on the principle that diastereomers exhibit different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org

Utilization of Chiral Acids (e.g., L-Malic Acid, L-Tartaric Acid) for Diastereomeric Salt Formation

Chiral carboxylic acids are commonly employed as resolving agents for racemic bases like 1-(4-Fluorophenyl)ethanamine (B1330211). libretexts.org The reaction between the racemic amine and an enantiomerically pure acid leads to the formation of a pair of diastereomeric salts. Due to differences in their crystal lattice energies and solvation properties, one diastereomer is typically less soluble in a given solvent system and will preferentially crystallize.

Research has demonstrated the effective use of natural chiral acids for the resolution of racemic 1-(4-Fluorophenyl)ethanamine. Specifically, L-(-)-Malic acid and L-(+)-Tartaric acid have been successfully utilized. google.com In one documented method, the reaction of racemic 1-(4-Fluorophenyl)ethanamine with L-(-)-Malic acid results in the formation of two diastereomeric salts: [(R)-1-(4-Fluorophenyl)ethanaminium L-malate] and [(S)-1-(4-Fluorophenyl)ethanaminium L-malate]. Due to its lower solubility, the salt containing the (R)-amine enantiomer can be selectively precipitated and isolated. google.com

| Resolving Agent | Target Enantiomer Isolated | Salt Formed |

| L-(-)-Malic Acid | (R)-1-(4-Fluorophenyl)ethanamine | Diastereomeric Salt |

| L-(+)-Tartaric Acid | (R)-1-(4-Fluorophenyl)ethanamine | Diastereomeric Salt |

This table summarizes the use of specific chiral acids for the diastereomeric salt resolution of 1-(4-Fluorophenyl)ethanamine.

Recrystallization Strategies for Enhanced Enantiomeric Purity

Following the initial precipitation, the isolated diastereomeric salt is often not enantiomerically pure. To enhance the enantiomeric excess (ee), one or more recrystallization steps are typically performed. gavinpublishers.com The choice of solvent is crucial in this process, as it must provide a significant difference in solubility between the desired and undesired diastereomeric salts while allowing for good crystal formation and yield.

For the diastereomeric salt formed between (R)-1-(4-Fluorophenyl)ethanamine and L-(-)-Malic acid, a specific recrystallization procedure has been described. The process involves dissolving the salt in a mixture of methanol (B129727) and water with heating, followed by gradual cooling to room temperature. This allows for the selective crystallization of the diastereomeric salt with a higher degree of optical purity. The purified crystals are then filtered, washed, and dried. google.com Subsequent treatment of the purified diastereomeric salt with a base liberates the free, enantiomerically enriched amine. libretexts.org

Studies on Spontaneous Chiral Resolution and Conglomerate Formation

Spontaneous resolution, where a racemate crystallizes to form a physical mixture of enantiopure crystals of each enantiomer, is a relatively rare phenomenon, occurring in an estimated 5-10% of all chiral compounds. wikipedia.org Such a mixture is known as a conglomerate. This process is highly advantageous as it allows for separation without the need for a chiral resolving agent.

Analysis of Crystallization Behavior in Racemic Systems

While specific studies detailing the spontaneous resolution of 1-(4-Fluorophenyl)ethanamine are not prevalent in the reviewed literature, the crystallization behavior of racemic systems is a subject of intense study. For a compound to resolve spontaneously, the crystal lattice energy of the pure enantiomers must be more stable than that of the racemic compound. In most cases, racemates crystallize as a racemic compound, where both enantiomers are present in equal amounts within an ordered crystal lattice, making spontaneous separation impossible. The formation of a conglomerate versus a racemic compound is dependent on subtle intermolecular interactions and can be influenced by factors such as solvent and temperature. Research on analogous compounds like (rac)-1-phenylethylamine has shown that spontaneous resolution can be achieved by co-crystallization with achiral compounds, forming chiral supramolecular structures. chemistryviews.org

Comparative Crystallographic Insights for Analogous Halogenated Arylethylamines

Investigating the crystal structures of closely related halogenated arylethylamines provides valuable insight into the factors governing their solid-state behavior. The nature and position of the halogen substituent on the phenyl ring can significantly influence crystal packing, intermolecular interactions (such as hydrogen bonding and π-π stacking), and ultimately, whether a racemate forms a conglomerate or a racemic compound. mdpi.com

For instance, studies on 1-(4-chlorophenyl)ethylamine, a close structural analog, have explored its stereoselective crystallization with chiral acids. The crystal structures of its diastereomeric salts reveal complex hydrogen-bonding networks that dictate the solubility and stability of each diastereomer. researchgate.net The substitution of chlorine with fluorine in 1-(4-Fluorophenyl)ethanamine would be expected to alter these interactions due to fluorine's higher electronegativity and smaller size, potentially leading to different crystallization outcomes and requiring different optimal resolution conditions. The analysis of these analogous structures helps in predicting the crystallization behavior and in designing effective resolution strategies. nih.gov

Chromatographic Enantioseparation Techniques

Chromatographic methods offer a powerful alternative to crystallization for the analytical and preparative separation of enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) is a primary tool for enantioseparation. For derivatives of 1-(4-Fluorophenyl)ethanamine, specific HPLC methods have been developed. One such method employs a CHIRALCEL OD-H column, which is a polysaccharide-based CSP. google.com The separation is achieved using a mobile phase consisting of a mixture of n-hexane, ethanol (B145695), and isopropanol (B130326). google.com The differential interaction of the enantiomers with the chiral selector on the column surface allows for their effective separation and quantification. google.comnih.gov

| Parameter | Condition |

| Chromatographic Column | CHIRALCEL OD-H (250mm x 4.6mm, 5µm) |

| Mobile Phase | n-hexane:ethanol:isopropanol (99:0.5:0.5 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

This interactive table outlines a reported HPLC method for the enantioseparation of a 1-(4-Fluorophenyl)ethanamine derivative. google.com

Supercritical Fluid Chromatography (SFC) is another increasingly popular technique for chiral separations, often providing faster and more efficient separations than HPLC. shimadzu.com Both HPLC and SFC are invaluable for determining the enantiomeric purity of the products obtained from crystallization-based resolutions and for preparative-scale separations.

Development of Chiral Stationary Phases for High-Performance Liquid Chromatography

The successful chiral resolution of 1-(4-Fluorophenyl)ethanamine hydrochloride is highly dependent on the selection and development of an appropriate chiral stationary phase. Various classes of CSPs have been explored for the separation of chiral amines, with polysaccharide-based and cyclodextrin-based CSPs being among the most widely used. nih.govnih.gov

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, have demonstrated broad applicability in resolving a wide range of chiral compounds. These CSPs function through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which form transient diastereomeric complexes with the enantiomers of the analyte. The helical structure of the polysaccharide derivatives creates chiral grooves that facilitate these selective interactions. For compounds structurally similar to 1-(4-Fluorophenyl)ethanamine, such as other fluorinated phenylalkylamines, polysaccharide-based CSPs have shown considerable success.

A notable example can be found in the patent literature for a structurally analogous compound, (S)-1-(4-fluorophenyl)-1-[2-(piperazin-1-yl)pyrimidin-5-yl]ethanamine. The successful separation of its enantiomer was achieved using a CHIRALCEL OD-H column, which is a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel. google.com This suggests that cellulose-based CSPs are a promising avenue for the resolution of this compound. The typical mobile phases for such separations often consist of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as ethanol or isopropanol. google.com

The table below summarizes typical chromatographic conditions that could be adapted for the chiral separation of this compound based on the separation of a similar compound.

| Parameter | Condition | Reference |

| Chromatographic Column | CHIRALCEL OD-H (250 mm x 4.6 mm, 5 µm) | google.com |

| Mobile Phase | n-Hexane/Ethanol/Isopropanol | google.com |

| Flow Rate | 0.8-1.0 mL/min | google.com |

| Column Temperature | 30 °C | google.com |

| Detection Wavelength | 220 nm | google.com |

Cyclodextrin-based CSPs represent another important class of stationary phases for chiral separations. These consist of cyclodextrins, which are cyclic oligosaccharides, bonded to a silica support. The toroidal shape of the cyclodextrin (B1172386) molecule provides a chiral cavity into which one enantiomer of the analyte can fit preferentially, leading to separation. The primary interaction mechanism is the formation of inclusion complexes, often supplemented by interactions with the derivatized hydroxyl groups on the rim of the cyclodextrin. For the separation of amines, derivatized cyclodextrins are often employed to enhance enantioselectivity.

Mechanistic Aspects of Chiral Recognition in Analytical and Preparative Separations

The mechanism of chiral recognition is a complex process governed by the subtle differences in the intermolecular interactions between the enantiomers of the analyte and the chiral selector of the stationary phase. researchgate.net The formation of transient diastereomeric complexes with different stabilities is the fundamental principle behind chromatographic chiral separation.

For polysaccharide-based CSPs, the chiral recognition of amines like this compound is believed to occur within the chiral grooves of the polysaccharide derivative. The phenyl ring of the analyte can engage in π-π stacking interactions with the aromatic moieties of the phenylcarbamate groups on the polysaccharide. The fluorine substituent on the phenyl ring can influence the electronic properties of the aromatic system, potentially affecting the strength of these π-π interactions.

Furthermore, the amino group of the analyte is a key site for hydrogen bonding interactions with the carbonyl groups of the carbamate linkages on the CSP. The stereochemistry at the chiral center of 1-(4-Fluorophenyl)ethanamine dictates the spatial arrangement of the functional groups, leading to one enantiomer forming a more stable diastereomeric complex with the CSP than the other. This difference in stability results in different retention times and, consequently, separation.

Thermodynamic studies, which involve evaluating the effect of temperature on retention and enantioselectivity, can provide valuable insights into the mechanism of chiral recognition. The enthalpy (ΔH°) and entropy (ΔS°) changes associated with the transfer of the enantiomers from the mobile phase to the stationary phase can be determined from van't Hoff plots (ln α vs. 1/T). An enthalpy-driven separation suggests that stronger intermolecular forces are at play in the formation of the more stable diastereomeric complex. Conversely, an entropy-driven separation may indicate that conformational changes in the analyte or the chiral selector are significant. For many separations on polysaccharide-based CSPs, the process is found to be enthalpy-controlled. nih.govresearchgate.net

The following table outlines the key molecular interactions involved in the chiral recognition of this compound on a polysaccharide-based CSP.

| Interaction Type | Analyte Moiety | CSP Moiety |

| π-π Stacking | 4-Fluorophenyl ring | Phenyl groups of the carbamate |

| Hydrogen Bonding | Amino group (-NH2) | Carbonyl groups (-C=O) of the carbamate |

| Dipole-Dipole Interactions | C-F bond, N-H bonds | Polar groups on the CSP |

| Steric Interactions | Overall molecular shape | Chiral grooves of the polysaccharide |

Application of 1 4 Fluorophenyl Ethanamine As a Chiral Building Block in Asymmetric Synthesis

Enantioselective Construction of Complex Molecular Architectures

The enantiopure nature of 1-(4-Fluorophenyl)ethanamine (B1330211) makes it a valuable starting material for the synthesis of complex molecules where precise control of stereochemistry is paramount. Chiral amines can be incorporated into larger structures, transferring their stereochemical information to the final product. While direct and extensive research detailing the use of 1-(4-Fluorophenyl)ethanamine in the construction of a wide array of complex molecular architectures is not broadly published, the principles of its application can be inferred from similar chiral amines.

One notable example of a reaction where analogous chiral amines are employed is the Betti reaction. This multicomponent reaction involves an aldehyde, a primary or secondary amine, and a phenol (B47542) to produce aminobenzylphenols. For instance, the reaction of 2-naphthol, 4-fluorobenzaldehyde, and the structurally related (S)-1-naphthyl-1-ethylamine yields a complex aminobenzylnaphthol with two stereogenic centers. mdpi.com This highlights a potential application for 1-(4-Fluorophenyl)ethanamine in similar multicomponent reactions to generate intricate, stereochemically defined scaffolds. The resulting products, bearing both nitrogen and oxygen coordinating atoms, are valuable intermediates for further synthetic transformations. mdpi.com

The fluorophenyl group in 1-(4-Fluorophenyl)ethanamine can be particularly advantageous. The fluorine atom can influence the electronic properties of the molecule and enhance its binding affinity to biological targets, a desirable feature in medicinal chemistry. nih.gov The development of new drugs increasingly relies on the use of such chiral building blocks to optimize hit-to-lead compounds. enamine.net

Synthesis of Chiral Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. The use of chiral building blocks like 1-(4-Fluorophenyl)ethanamine provides a direct route to enantiomerically enriched heterocyclic compounds.

The pyrrolidine (B122466) ring is a core structure in many biologically active compounds. researchgate.net The synthesis of chiral pyrrolidines often relies on starting materials from the chiral pool, such as proline and its derivatives. mdpi.com However, the construction of substituted pyrrolidines can also be achieved through various synthetic strategies where a chiral amine can be a key component.

While specific examples detailing the direct conversion of 1-(4-Fluorophenyl)ethanamine into a pyrrolidine ring were not found in the reviewed literature, its role can be envisaged in established synthetic routes. For example, chiral amines are used in diastereoselective syntheses of pyrrolidines via intramolecular aminooxygenation of alkenes. nih.gov In such a reaction, a chiral amine could be tethered to an alkene, and subsequent cyclization would lead to a stereodefined pyrrolidine. The stereochemistry of the amine would direct the formation of the new stereocenters in the pyrrolidine ring.

An improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) highlights the importance of chiral moieties in the final structure, although it does not start from 1-(4-Fluorophenyl)ethanamine. nih.gov The synthesis involves a reductive amination step to introduce a chiral amine-containing side chain onto a pyrrolidine scaffold. nih.gov This demonstrates a potential late-stage introduction of a fragment derived from 1-(4-Fluorophenyl)ethanamine.

Table 1: Examples of Chiral Pyrrolidine Synthesis Strategies

| Strategy | Description | Potential Role of 1-(4-Fluorophenyl)ethanamine |

| Intramolecular Aminooxygenation | Copper-promoted cyclization of alkene-tethered sulfonamides to form pyrrolidines. nih.gov | The amine could be part of the alkene-containing substrate, directing the stereochemical outcome of the cyclization. |

| Reductive Amination | Introduction of an amine to a ketone or aldehyde precursor, followed by reduction to form a C-N bond. nih.gov | Can be used to introduce the 1-(4-fluorophenyl)ethyl group onto a pre-existing molecular scaffold containing a pyrrolidine ring. |

| From Chiral Pool | Utilization of readily available chiral molecules like proline. mdpi.com | Can be used to modify or functionalize proline-derived intermediates. |

Beyond pyrrolidines, 1-(4-Fluorophenyl)ethanamine can be a precursor for other important nitrogen-containing heterocycles such as azetidines and piperidines.

Azetidines: These four-membered rings are important in medicinal chemistry due to their unique conformational constraints. magtech.com.cnrsc.org The synthesis of chiral azetidines can be achieved through various methods, including the cyclization of amino alcohols or the reaction of imines with enol ethers. nih.govorganic-chemistry.org A chiral amine like 1-(4-Fluorophenyl)ethanamine could be used to synthesize a chiral amino alcohol precursor, which upon activation of the alcohol and intramolecular nucleophilic attack by the nitrogen, would yield a chiral azetidine. For instance, (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1,3-propanediol has been used as a chiral auxiliary in the synthesis of optically active azetidine-2-carboxylic acid. rsc.org

Piperidines: Six-membered piperidine (B6355638) rings are also prevalent in pharmaceuticals. nih.gov The synthesis of chiral piperidines can be achieved through enantioselective C-H functionalization of acyclic amines. nsf.gov In a hypothetical scenario, a derivative of 1-(4-Fluorophenyl)ethanamine could undergo a radical-mediated δ C-H cyanation, followed by reduction and cyclization to form an enantioenriched piperidine. nsf.gov

Utilization as a Chiral Auxiliary or Ligand Precursor in Catalysis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Chiral amines are frequently used as auxiliaries. For example, pseudoephedrine is a well-known chiral auxiliary used in diastereoselective alkylation reactions. nih.gov 1-(4-Fluorophenyl)ethanamine can be converted into an amide with a carboxylic acid, and the resulting chiral amide can undergo diastereoselective enolate alkylation. The chiral amine auxiliary would then be cleaved and could potentially be recovered.

Furthermore, chiral amines are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The nitrogen atom can coordinate to a metal center, and the chiral environment around the nitrogen can induce enantioselectivity in a catalyzed reaction. For example, aminobenzylnaphthols, synthesized via the Betti reaction, can be converted into aminophosphine (B1255530) ligands for asymmetric catalysis. mdpi.com A similar transformation of a Betti product derived from 1-(4-Fluorophenyl)ethanamine could yield a novel chiral ligand. The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis. nih.gov

Table 2: Potential Applications in Asymmetric Catalysis

| Application | Description | Example Precursor |

| Chiral Auxiliary | Temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org | Pseudoephedrine nih.gov |

| Chiral Ligand | Binds to a metal catalyst to create a chiral environment for an asymmetric transformation. nih.gov | Aminobenzylnaphthols mdpi.com |

Role in Multi-Component Reaction Sequences for Stereoselective Product Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. nih.gov The Ugi four-component reaction is a prominent example, involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org

1-(4-Fluorophenyl)ethanamine can serve as the amine component in an Ugi reaction. The use of this chiral amine would result in the formation of a diastereomeric mixture of products. The stereocenter of the amine would influence the formation of the new stereocenter, leading to a potential diastereoselective outcome. The efficiency and high atom economy of MCRs make them attractive for the rapid generation of libraries of complex molecules for drug discovery. nih.govresearchgate.net

Mechanistic Studies of Chemical Transformations Involving 1 4 Fluorophenyl Ethanamine Hydrochloride

Elucidation of Reaction Mechanisms in Amination Processes

Amination reactions are fundamental for the synthesis of a vast array of nitrogen-containing compounds. Understanding the mechanistic pathways of these reactions is crucial for optimizing reaction conditions and controlling product selectivity.

Reductive amination is a cornerstone of amine synthesis, typically proceeding through a two-step sequence involving the formation of an imine or enamine intermediate followed by its reduction. wikipedia.orgrsc.org The synthesis of 1-(4-Fluorophenyl)ethanamine (B1330211) from 4-fluoroacetophenone and an ammonia (B1221849) source serves as a pertinent example of this transformation.

The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 4-fluoroacetophenone, leading to the formation of a hemiaminal intermediate. libretexts.orgmasterorganicchemistry.com This step is generally reversible and often acid-catalyzed to enhance the electrophilicity of the carbonyl group. Subsequent dehydration of the hemiaminal, which is typically the rate-determining step, yields the corresponding imine. libretexts.orgnih.gov The equilibrium of this step is driven forward by the removal of water.

The final step is the reduction of the C=N double bond of the imine to afford the amine product. masterorganicchemistry.com This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. Computational studies on analogous systems using sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent have shown that the hydride transfer to the imine is both thermodynamically and kinetically favored over the reduction of the starting ketone. nih.govnih.govscholaris.caresearchgate.net Density Functional Theory (DFT) calculations on the reduction of a simple imine by a borohydride reagent highlight a transition state where the hydride is transferred to the iminium carbon. nih.govresearchgate.net

In the context of enzymatic synthesis, reductive aminases (RedAms) have been employed for the asymmetric synthesis of chiral amines. nih.govnih.gov These enzymes can catalyze the reductive amination of ketones like p-fluoroacetophenone. The proposed mechanism involves the sequential binding of the cofactor (NADPH), the ketone, and the amine to the enzyme's active site. nih.gov Within the active site, the enzyme facilitates the formation of the imine intermediate, which is then stereoselectively reduced by a hydride transfer from NADPH to yield the chiral amine. nih.govsioc-journal.cn

Table 1: Key Intermediates in the Reductive Amination of 4-Fluoroacetophenone

| Intermediate | Structure | Role in the Mechanism |

| Hemiaminal | A tetrahedral intermediate with both an amino and a hydroxyl group attached to the same carbon. | Formed from the initial nucleophilic attack of the amine on the ketone. |

| Imine | Contains a carbon-nitrogen double bond. | Formed via dehydration of the hemiaminal; it is the substrate for the reduction step. |

| Iminium Ion | The protonated form of the imine, which is more electrophilic. | Often the species that is actively reduced by the hydride source. |

The direct functionalization of C-H bonds represents a highly atom-economical approach to constructing C-N bonds. Transition metal catalysts, particularly those based on rhodium and palladium, have been pivotal in advancing this field. researchgate.netnih.gov While specific studies detailing the use of 1-(4-Fluorophenyl)ethanamine as the nitrogen source in C-H amination are not extensively documented, the general mechanisms provide a framework for understanding its potential role.

Rhodium-Catalyzed C-H Amination: Rhodium catalysts, especially dirhodium(II) complexes, are well-known to catalyze C-H amination reactions, often proceeding through a metal-nitrenoid intermediate. nih.govnih.govchemrxiv.orgresearchgate.net In a typical catalytic cycle, the rhodium catalyst reacts with an aminating agent (often generated in situ from a precursor like a sulfamate (B1201201) ester and an oxidant) to form a highly reactive rhodium-nitrene species. This species can then undergo a concerted C-H insertion into an aliphatic C-H bond. nih.gov Radical clock experiments have often supported a concerted, albeit asynchronous, transition state rather than a stepwise radical mechanism for these insertions. nih.gov The stereochemistry of the starting amine can influence the diastereoselectivity of the C-H insertion in intramolecular reactions.

Palladium-Catalyzed C-H Amination: Palladium-catalyzed C-H amination often proceeds via a different mechanistic manifold, typically involving a directed C-H activation step. rsc.orgnih.govu-tokyo.ac.jpnih.govresearchgate.net In this approach, a directing group on the substrate coordinates to the palladium(II) center, positioning the catalyst for a selective C-H cleavage at a specific site (often ortho to the directing group on an aromatic ring or at a specific aliphatic position) to form a palladacycle intermediate. nih.gov Subsequent reaction with an aminating reagent, often involving an oxidative step to a Pd(IV) intermediate followed by reductive elimination, forms the C-N bond and regenerates the active Pd(II) catalyst. u-tokyo.ac.jp Chiral amines, such as derivatives of 1-(4-Fluorophenyl)ethanamine, could potentially serve as chiral directing groups to achieve enantioselective C-H functionalization.

Impact of the Fluorine Substituent on Reaction Stereoselectivity and Reactivity

The presence of a fluorine atom at the para-position of the phenyl ring in 1-(4-Fluorophenyl)ethanamine can exert significant electronic and stereoelectronic effects, thereby influencing the reactivity and stereoselectivity of the reactions in which it participates.

The fluorine atom is highly electronegative, leading to a strong electron-withdrawing effect through the sigma bond framework (inductive effect). This effect can decrease the electron density of the aromatic ring and, consequently, influence the pKa of the amine. A lower pKa value for 1-(4-Fluorophenyl)ethanamine compared to its non-fluorinated analog, 1-phenylethanamine, would imply reduced basicity and nucleophilicity. This modulation of nucleophilicity can affect the rates of reactions where the amine acts as a nucleophile, such as in the initial step of reductive amination or in C-N bond-forming cross-coupling reactions.

In asymmetric catalysis, where derivatives of 1-(4-Fluorophenyl)ethanamine might be employed as chiral ligands, the electronic properties of the fluorine substituent can be transmitted to the metal center. This can alter the Lewis acidity of the metal, which in turn can affect catalyst activity and the stereochemical outcome of the reaction. For instance, in catalytic enantioselective additions to fluorinated ketones, electrostatic interactions between the fluorine atoms of the substrate and the catalyst have been shown to play a crucial role in controlling enantioselectivity. nih.gov

Furthermore, stereoelectronic effects, such as the gauche effect, can become significant. The gauche effect describes the tendency of certain substituents, including fluorine, to adopt a gauche conformation around a C-C single bond when adjacent to an electron-withdrawing group. nih.govnih.govresearchgate.net This conformational preference, driven by hyperconjugative interactions (e.g., σC–H → σ*C–F), can enforce a more rigid and predictable conformation in the transition state of a reaction, leading to enhanced stereoselectivity. nih.govnih.govresearchgate.net When a derivative of 1-(4-Fluorophenyl)ethanamine is part of a chiral ligand or catalyst, these fluorine-induced conformational biases can be critical in achieving high levels of asymmetric induction.

Table 2: Potential Effects of the 4-Fluoro Substituent

| Property | Influence of Fluorine | Consequence on Reactivity/Stereoselectivity |

| Basicity (pKa) | Decreased due to inductive electron withdrawal. | Lower nucleophilicity, potentially affecting reaction rates. |

| Electronic Nature of Ligand | Modifies the electronic properties of the metal center in a catalyst complex. | Can tune catalyst activity and selectivity. |

| Conformational Preference | Can induce specific conformations via stereoelectronic effects (e.g., gauche effect). | May lead to higher stereoselectivity by rigidifying the transition state. |

| Non-covalent Interactions | Can participate in specific interactions (e.g., hydrogen bonding, dipole-dipole). | Can influence substrate binding and orientation in the catalytic pocket. |

Detailed Analysis of Catalytic Cycles in Reactions Utilizing 1-(4-Fluorophenyl)ethanamine

Chiral amines like 1-(4-Fluorophenyl)ethanamine are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. A prominent example is in asymmetric transfer hydrogenation (ATH) of ketones, a reaction famously advanced by Noyori and others. researchgate.netwikipedia.orgresearchgate.netwikipedia-on-ipfs.orgharvard.edu

In a typical Noyori-type ATH, a ruthenium(II) complex bearing a chiral diamine ligand and an η6-arene ligand acts as the catalyst. A plausible catalytic cycle using a ligand derived from 1-(4-Fluorophenyl)ethanamine (e.g., an N-tosylated derivative) would proceed as follows:

Activation: The precatalyst, often a Ru(II)-chloride complex, is activated by a base (e.g., a metal alkoxide) to form the active 16-electron ruthenium hydride species. This step involves the removal of HCl and the coordination of a hydride from the hydrogen donor, typically isopropanol (B130326).

Coordination: The ketone substrate coordinates to the ruthenium center. The bifunctional nature of the catalyst is key here; the N-H proton of the chiral ligand forms a hydrogen bond with the carbonyl oxygen of the substrate, orienting it for the subsequent hydride transfer. researchgate.netwikipedia.org

Hydride Transfer: The hydride ligand on the ruthenium transfers to the electrophilic carbonyl carbon of the ketone, while the proton from the N-H group of the ligand transfers to the carbonyl oxygen. This concerted, six-membered pericyclic transition state is the stereochemistry-determining step. The facial selectivity is dictated by the chiral environment created by the ligand, leading to the formation of one enantiomer of the alcohol product preferentially.

Product Release and Regeneration: The resulting chiral alcohol is released from the coordination sphere of the ruthenium. The oxidized hydrogen donor (acetone, if isopropanol is used) is also released. The catalyst is then regenerated by reaction with another molecule of the hydrogen donor (isopropanol) and base, readying it for the next catalytic cycle.

The electronic nature of the 4-fluoro substituent on the phenylethylamine-derived ligand can influence this cycle. The increased acidity of the N-H proton due to the electron-withdrawing fluorine could facilitate the proton transfer step. Moreover, subtle changes in the steric and electronic environment around the metal center can impact the binding of the substrate and the stability of the transition state, ultimately affecting both the rate and the enantioselectivity of the hydrogenation.

Crystallographic and Solid State Chemistry of 1 4 Fluorophenyl Ethanamine Hydrochloride

Single Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Absolute Configuration and Molecular Conformation

For a chiral molecule such as 1-(4-fluorophenyl)ethanamine (B1330211), single-crystal X-ray diffraction of a resolved enantiomer or a salt with a known chiral counter-ion would unambiguously determine its absolute configuration (R or S). This technique would also provide precise details about the conformation of the molecule in the solid state, including the orientation of the fluorophenyl group relative to the ethanamine moiety.

Helical Structure Formation in Coordination Complexes with 1-(4-Fluorophenyl)ethanamine

Chiral ligands like 1-(4-fluorophenyl)ethanamine can induce the formation of helical structures in coordination polymers. The chirality of the ligand can be transferred to the supramolecular structure, resulting in left- or right-handed helices. The specific nature of the metal ion, co-ligands, and reaction conditions would influence the formation and pitch of such helical chains. However, no specific studies detailing the use of 1-(4-fluorophenyl)ethanamine in the formation of helical coordination complexes were identified in the conducted search.

Polymorphism and Diverse Crystalline Forms of 1-(4-Fluorophenyl)ethanamine Hydrochloride

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphs of this compound has not been reported in the available literature. A comprehensive polymorphic screen, involving crystallization from various solvents under different conditions, would be necessary to investigate this possibility.

Exploration of Co-crystallization and Salt Cocrystal Formation

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, neutral molecule (a coformer) into the crystal lattice. In the case of a salt like this compound, the formation of salt cocrystals with suitable coformers could be explored. There are currently no published reports on the co-crystallization of this compound.

Advanced Analytical Methodologies for Academic Characterization

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 1-(4-Fluorophenyl)ethanamine (B1330211) hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. The spectrum for this compound would show characteristic signals for the aromatic protons, the aliphatic methine (CH) and methyl (CH₃) protons, and the amine protons. The aromatic protons typically appear as complex multiplets due to splitting by adjacent protons and through-space coupling with the fluorine atom. The amine protons of the hydrochloride salt (-NH₃⁺) may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Key signals include those for the methyl and methine carbons, as well as four distinct signals for the aromatic carbons due to the fluorine substituent. The carbon atoms bonded to or near the fluorine will exhibit characteristic splitting (C-F coupling), which is invaluable for confirming the substitution pattern of the aromatic ring. researchgate.net

¹⁹F NMR: As fluorine has a spin of ½ and is 100% abundant in nature, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. wikipedia.org It provides a single, sharp signal for the fluorine atom, and its chemical shift is highly indicative of its electronic environment. wikipedia.orghuji.ac.il This provides definitive evidence for the presence and position of the fluorine on the phenyl ring.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. HMBC reveals longer-range correlations between protons and carbons, allowing for the complete and unambiguous assignment of all signals in the ¹H and ¹³C spectra.

Table 1: Illustrative NMR Spectral Data for 1-(4-Fluorophenyl)ethanamine

Note: Data is representative and may vary based on solvent and experimental conditions.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.35 | t | 8.7 | 2H, Ar-H |

| ¹H | 7.08 | t | 8.8 | 2H, Ar-H |

| ¹H | 4.15 | q | 6.6 | 1H, CH |

| ¹H | 1.80 (approx.) | br s | - | 3H, NH₃⁺ |

| ¹H | 1.38 | d | 6.6 | 3H, CH₃ |

| ¹³C | 141.2 (d) | d | J(C,F) = 7.3 | Ar-C |

| ¹³C | 128.5 (d) | d | J(C,F) = 8.1 | Ar-CH |

| ¹³C | 115.4 (d) | d | J(C,F) = 21.2 | Ar-CH |

| ¹³C | 51.5 | s | - | CH |

| ¹³C | 23.8 | s | - | CH₃ |

| ¹⁹F | -115.0 | s | - | Ar-F |

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. thermofisher.com The analysis of the IR spectrum of 1-(4-Fluorophenyl)ethanamine hydrochloride would confirm the presence of its key structural components. The hydrochloride salt form will exhibit characteristic absorptions for the ammonium (B1175870) group (-NH₃⁺), which differ from the free amine (-NH₂).

Key Expected Absorption Bands:

N-H Stretch: A broad and strong absorption band in the region of 3200-2800 cm⁻¹ is characteristic of the stretching vibrations of the N-H bonds in the ammonium cation (-NH₃⁺).

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups appears just below 3000 cm⁻¹.

N-H Bend: Asymmetric and symmetric bending vibrations for the -NH₃⁺ group are expected in the 1600-1500 cm⁻¹ region.

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ range are indicative of carbon-carbon double bond stretching within the phenyl ring.

C-F Stretch: A strong and distinct absorption band, typically in the 1250-1100 cm⁻¹ region, confirms the presence of the carbon-fluorine bond. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 2800 | N-H Stretch (broad) | Ammonium (-NH₃⁺) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H |

| 1600 - 1500 | N-H Bend | Ammonium (-NH₃⁺) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph with a mass spectrometer. waters.com For analysis, the hydrochloride salt is typically converted to the more volatile free base. The resulting mass spectrum under Electron Ionization (EI) would show a molecular ion peak (M⁺) corresponding to the mass of the free base (C₈H₁₀FN). The spectrum would also display a characteristic fragmentation pattern, which can be used for structural confirmation. Common fragments might include the loss of a methyl group ([M-15]⁺) or cleavage to form a stable fluorobenzyl cation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). policija.si This "exact mass" allows for the unambiguous determination of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass. mdpi.com For 1-(4-Fluorophenyl)ethanamine, HRMS would confirm the formula C₈H₁₀FN.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass | Observed Mass (Illustrative) |

|---|

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is indispensable for separating the components of a mixture, making it the primary method for assessing both chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the purity of non-volatile pharmaceutical compounds. For a chiral compound like 1-(4-Fluorophenyl)ethanamine, HPLC is also the gold standard for quantifying its enantiomeric purity or enantiomeric excess (ee). heraldopenaccess.us

Method development can follow two main strategies for chiral separation:

Direct Method: This approach utilizes a Chiral Stationary Phase (CSP). The enantiomers interact differently with the chiral environment of the column, leading to different retention times and thus separation. This is a common and effective method for resolving the (R)- and (S)-enantiomers.

Indirect Method: In this strategy, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) reversed-phase column, such as a C18 column. nih.gov

A typical reversed-phase HPLC method for purity analysis would involve a C18 column, a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile, and UV detection at a wavelength where the phenyl ring absorbs strongly.

Table 4: Example HPLC Method Parameters for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Technique | Chiral HPLC (Direct Method) |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Isocratic mixture of Hexane/Isopropanol (B130326)/Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Result | Baseline separation of (R) and (S) enantiomers |

While HPLC is often preferred, Gas Chromatography (GC) can also be a powerful tool for purity assessment, particularly for identifying volatile impurities. Amines, being polar and capable of hydrogen bonding, can exhibit poor peak shape and column interactions in GC. nih.gov To overcome this, they are often converted into more volatile and less polar derivatives prior to analysis.

A common derivatization strategy is acylation. Reacting 1-(4-Fluorophenyl)ethanamine with a reagent like Pentafluoropropionic Anhydride (PFPA) converts the primary amine into a stable, volatile amide derivative. semanticscholar.orgresearchgate.net This derivative will chromatograph well on standard non-polar GC columns (e.g., DB-5MS). The separation can be performed using a temperature program, and detection is typically achieved with a Flame Ionization Detector (FID) for general purity or a Mass Spectrometer (MS) for impurity identification.

Thermal Analysis Techniques for Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, manufacturability, and bioavailability. A thorough understanding of these characteristics is therefore essential during drug development. Thermal analysis techniques are a cornerstone of solid-state characterization, providing invaluable insights into the behavior of materials as a function of temperature. This section details the application of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Vapor Sorption (DVS) in the academic characterization of the chemical compound this compound. While specific experimental data for this compound is not widely available in public literature, the principles and potential applications of these techniques can be thoroughly described.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is particularly useful for determining the thermal stability and composition of pharmaceutical compounds like this compound.

The core principle of TGA involves heating a sample on a high-precision balance within a furnace. The temperature is programmed to increase at a constant rate, and the corresponding mass of the sample is continuously recorded. The resulting data is plotted as a thermogram, which shows mass loss on the y-axis against temperature on the x-axis.

For this compound, a TGA experiment would reveal the temperatures at which decomposition or degradation events occur. A sharp decrease in mass would indicate the onset of decomposition. The temperature at which this mass loss begins is a critical indicator of the compound's thermal stability. The analysis can also quantify the amount of residual solvent or water present in the sample, which would be observed as an initial mass loss at lower temperatures, typically below 150°C.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 25 - 150 | ~0.5% | Loss of adsorbed water or residual solvent |

| 150 - 250 | Minimal | Region of thermal stability |

| > 250 | Significant | Onset of thermal decomposition |

This table is illustrative and not based on experimental results for the specific compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is widely employed in the pharmaceutical sciences to investigate the thermal properties of materials, including melting point, glass transitions, and polymorphic forms. nih.gov

In a DSC experiment, both the sample of this compound and an inert reference material are heated or cooled at a constant rate. The instrument measures the heat flow to or from the sample relative to the reference. Endothermic events, such as melting, absorb heat, resulting in a positive peak on the DSC thermogram. Exothermic events, like crystallization, release heat, leading to a negative peak.

The melting point of this compound would be observed as a sharp endothermic peak, providing a precise determination of its purity and identity. The enthalpy of fusion, calculated from the area of the melting peak, offers information about the crystallinity of the material. Furthermore, DSC can detect solid-solid phase transitions, which are indicative of polymorphism, a critical factor that can influence the stability and solubility of a drug substance.

Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Endotherm | ~200 | ~205 | Varies | Melting of the crystalline form |

This table is illustrative and not based on experimental results for the specific compound.

Dynamic Vapor Sorption (DVS) for Hygroscopicity Studies

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how quickly and how much of a solvent is absorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass. particle.dk For pharmaceutical solids like this compound, water vapor is the most common solvent studied, making DVS a crucial tool for assessing hygroscopicity. particle.dkproumid.com

The DVS instrument maintains a sample at a constant temperature while precisely controlling the relative humidity (RH) of the surrounding environment. The mass of the sample is continuously monitored as the RH is systematically increased and then decreased in a stepwise manner. The resulting data is presented as a sorption-desorption isotherm, which plots the change in mass against the RH.

A DVS analysis of this compound would quantify its tendency to absorb moisture from the atmosphere. The shape of the isotherm provides insights into the mechanism of water uptake, such as surface adsorption or bulk absorption. Significant water uptake at low RH would indicate a highly hygroscopic material, which can have implications for its handling, packaging, and storage to prevent physical and chemical stability issues. researchgate.netmagtechjournal.com The presence of hysteresis, where the desorption curve does not retrace the sorption curve, can suggest changes in the solid-state of the material, such as deliquescence or the formation of a hydrate.

Hypothetical DVS Data for this compound at 25°C

| Relative Humidity (%) | Mass Change (Sorption) (%) | Mass Change (Desorption) (%) | Interpretation |

| 0 - 40 | < 0.1 | < 0.1 | Non-hygroscopic at low humidity |

| 40 - 75 | 0.1 - 0.5 | 0.1 - 0.5 | Slightly hygroscopic |

| > 75 | > 2.0 | > 2.0 | Potential for significant moisture uptake at high humidity |

This table is illustrative and not based on experimental results for the specific compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and predicting the behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

DFT has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. mdpi.com For 1-(4-Fluorophenyl)ethanamine (B1330211), DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic and reactivity descriptors. researchgate.netnih.gov

The electronic structure is analyzed through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

Global reactivity descriptors derived from these orbital energies, such as chemical potential (μ), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. nih.govmdpi.com For instance, the fluorine atom's high electronegativity influences the electron density distribution across the phenyl ring and affects the basicity of the amine group. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting sites of interaction. researchgate.net

| Descriptor | Symbol | Calculated Value (Illustrative) | Significance |

| Highest Occupied Molecular Orbital | EHOMO | -6.8 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital | ELUMO | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 6.3 eV | Chemical reactivity and stability |

| Chemical Hardness | η | 3.15 eV | Resistance to change in electron distribution |

| Electronegativity | χ | 3.65 eV | Electron-attracting power |

| Electrophilicity Index | ω | 2.11 eV | Propensity to accept electrons |

Note: These values are illustrative and representative of what would be obtained from DFT/B3LYP calculations for similar aromatic amines.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data. frontiersin.org Theoretical vibrational frequencies (FT-IR and Raman) can be calculated after geometry optimization. researchgate.net While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an appropriate factor to achieve excellent agreement with experimental spectra, allowing for precise assignment of vibrational modes. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net These theoretical calculations provide a basis for assigning peaks in experimental NMR spectra and can help distinguish between different isomers or conformers. nih.gov

Potential Energy Surface (PES) scans are performed to explore conformational preferences. By systematically rotating specific dihedral angles (e.g., the C-C-N-H angle) and calculating the energy at each step, the most stable, low-energy conformers can be identified. researchgate.netresearchgate.net These studies reveal the energetic barriers to rotation and the relative populations of different conformers at thermal equilibrium.

| Parameter | Method | Predicted Value (Illustrative) | Experimental Correlation |

| N-H Stretch | DFT/B3LYP | ~3450 cm⁻¹ (scaled) | Correlates to FT-IR spectra |

| C-F Stretch | DFT/B3LYP | ~1230 cm⁻¹ (scaled) | Correlates to FT-IR spectra |

| Aromatic C-H Stretch | DFT/B3LYP | ~3100 cm⁻¹ (scaled) | Correlates to FT-IR/Raman spectra |

| ¹H Chemical Shift (NH₂) | GIAO/DFT | ~1.8 ppm | Correlates to ¹H NMR spectra |

| ¹³C Chemical Shift (C-F) | GIAO/DFT | ~162 ppm | Correlates to ¹³C NMR spectra |

Molecular Modeling and Dynamics Simulations

While quantum calculations are excellent for static properties, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding complex processes like conformational changes and intermolecular interactions.

The conformational landscape of a flexible molecule like 1-(4-Fluorophenyl)ethanamine is complex. Molecular dynamics (MD) simulations can explore this landscape by simulating the atomic motions of the molecule over time based on a force field. These simulations generate a trajectory of conformations, allowing for the identification of the most populated and energetically favorable states. nih.gov

By analyzing the trajectory, one can map the free energy surface as a function of key dihedral angles. This analysis reveals the most stable conformational basins, the transition states between them, and their relative populations. Such studies provide a more comprehensive picture of the molecule's flexibility and preferred shapes in solution compared to the gas-phase analysis from PES scans alone.

1-(4-Fluorophenyl)ethanamine is a chiral amine and a valuable building block in asymmetric synthesis. bldpharm.com Molecular modeling techniques, such as docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are used to study how it interacts with catalysts in stereoselective reactions. chiralpedia.com

Molecular docking can predict the preferred binding mode of the amine (or a derivative) within the active site of a catalyst, such as a transition metal complex or an enzyme. nih.gov These models help identify key non-covalent interactions, like hydrogen bonds or π-stacking, that are responsible for stabilizing the ligand-catalyst complex.